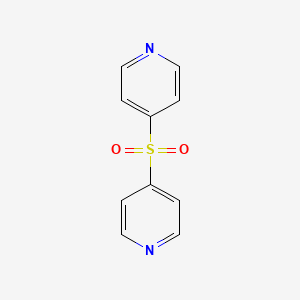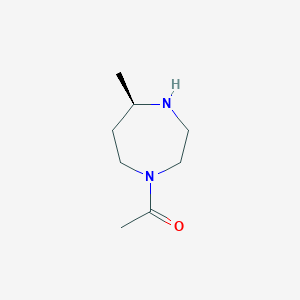
(R)-1-(5-Methyl-1,4-diazepan-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(5-Methyl-1,4-diazepan-1-yl)ethan-1-one is a chiral compound belonging to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Methyl-1,4-diazepan-1-yl)ethan-1-one typically involves the following steps:
Formation of the diazepane ring: This can be achieved through cyclization reactions involving appropriate diamines and carbonyl compounds.
Introduction of the methyl group: Methylation can be performed using methylating agents such as methyl iodide or dimethyl sulfate.
Chiral resolution: The enantiomeric purity can be achieved through chiral resolution techniques or asymmetric synthesis.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme inhibition: The compound may act as an inhibitor for specific enzymes.
Receptor binding: It can bind to certain receptors, influencing biological pathways.
Medicine
Drug development:
Therapeutic agents: It may exhibit therapeutic properties for treating certain conditions.
Industry
Material science: The compound can be used in the development of new materials with unique properties.
Chemical manufacturing: It may serve as an intermediate in the production of various chemicals.
Mécanisme D'action
The mechanism of action of ®-1-(5-Methyl-1,4-diazepan-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to specific biological effects. The pathways involved depend on the specific targets and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazepane: A parent compound with a similar structure but lacking the methyl group.
1,4-Benzodiazepine: A related compound with a benzene ring fused to the diazepane ring.
1,4-Oxazepane: A similar compound with an oxygen atom replacing one of the nitrogen atoms.
Uniqueness
®-1-(5-Methyl-1,4-diazepan-1-yl)ethan-1-one is unique due to its specific chiral configuration and the presence of the methyl group, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H16N2O |
|---|---|
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
1-[(5R)-5-methyl-1,4-diazepan-1-yl]ethanone |
InChI |
InChI=1S/C8H16N2O/c1-7-3-5-10(8(2)11)6-4-9-7/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |
Clé InChI |
GQZRNFWMSQVMBJ-SSDOTTSWSA-N |
SMILES isomérique |
C[C@@H]1CCN(CCN1)C(=O)C |
SMILES canonique |
CC1CCN(CCN1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


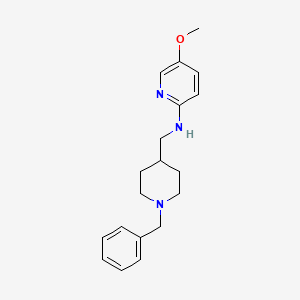
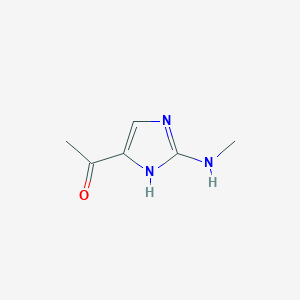
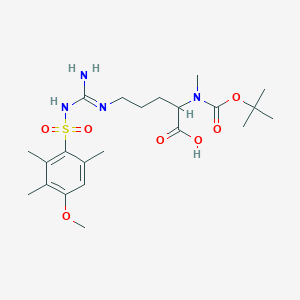
![2-Ethynylbenzo[d]oxazole](/img/structure/B12829992.png)
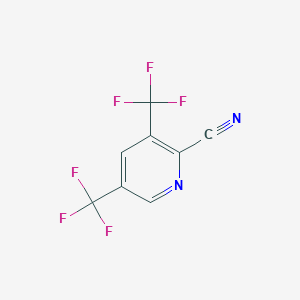
![N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12830011.png)

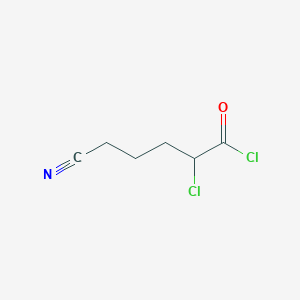
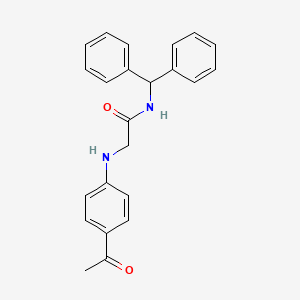
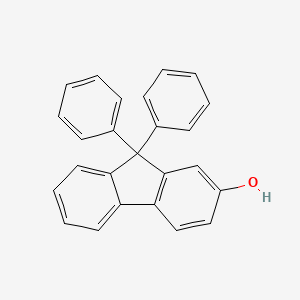
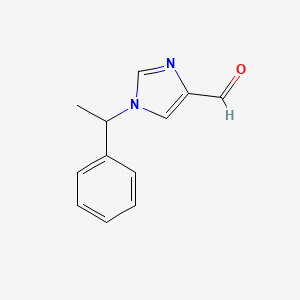
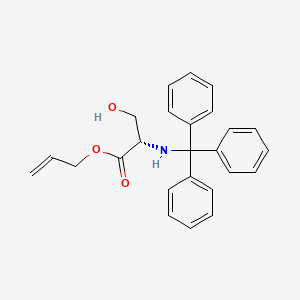
![2-((1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12830042.png)
